molecular formula C6H8O7 B1211179 threo-2,3-Hexodiulosonic acid CAS No. 3409-57-2

threo-2,3-Hexodiulosonic acid

Cat. No.: B1211179
CAS No.: 3409-57-2
M. Wt: 192.12 g/mol
InChI Key: GJQWCDSAOUMKSE-GBXIJSLDSA-N
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Description

It plays a crucial role in maintaining overall health due to its reversible conversion to ascorbic acid, which is essential for antioxidant activity and other biological functions . This compound is significant in various biochemical processes and is studied extensively for its role in vitamin C metabolism and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Threo-2,3-Hexodiulosonic acid can be synthesized through the oxidation of ascorbic acid. This process involves the use of oxidizing agents such as molecular oxygen or other oxidants under controlled conditions. The reaction is typically carried out in an aqueous solution, and the pH is maintained to prevent further degradation of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation of ascorbic acid. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of oxidizing agents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Threo-2,3-Hexodiulosonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Threo-2,3-Hexodiulosonic acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of threo-2,3-Hexodiulosonic acid involves its reversible conversion to ascorbic acid. This conversion is essential for its antioxidant activity, as ascorbic acid can neutralize free radicals and protect cells from oxidative damage. The molecular targets and pathways involved include various enzymes and cellular components that facilitate the redox cycling between ascorbic acid and this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its reversible conversion to ascorbic acid, which is crucial for its biological functions. This reversible conversion allows it to act as an antioxidant and participate in various biochemical processes, making it a vital compound in both research and industrial applications.

Properties

IUPAC Name

(4S,5R)-4,5,6-trihydroxy-2,3-dioxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQWCDSAOUMKSE-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)C(=O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)C(=O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187687
Record name 2,3-Diketogulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3409-57-2
Record name Diketogulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3409-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diketogulonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003409572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diketogulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIKETOGULONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7I9B5SS3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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threo-2,3-Hexodiulosonic acid
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